molecular formula C15H14N4O2S3 B2923981 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 864922-85-0

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2923981
CAS RN: 864922-85-0
M. Wt: 378.48
InChI Key: XWRFBDFUGDYGGG-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For example, the synthesis of some thiadiazole derivatives involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Scientific Research Applications

Pharmaceutical Drug Development

The presence of both thiadiazole and thiazole rings in this compound suggests potential for pharmacological activity. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The methoxyphenyl group could also contribute to the compound’s bioactivity, as methoxy groups are often found in biologically active molecules.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some thiadiazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S3/c1-9-7-22-14(16-9)17-12(20)8-23-15-18-13(19-24-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFBDFUGDYGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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